5-氨基-2,4-二溴苯酚;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

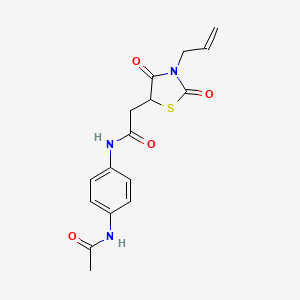

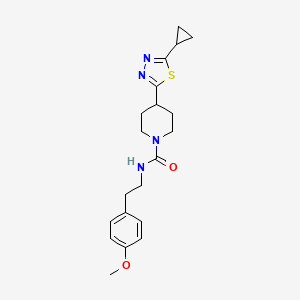

The compound of interest, 5-Amino-2,4-dibromophenol;hydrochloride, is a brominated phenol derivative with an amino group. Phenolic compounds, in general, are known for their antioxidant properties and ability to act as radical scavengers, as seen in the case of 5-aminosalicylate (5-ASA) . The presence of halogens and amino groups in such compounds can significantly alter their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of halogenated phenolic compounds can involve multiple steps, including nitration, catalytic reduction, and rearrangement reactions. For instance, 2,5-Dichloro-4-aminophenol, a compound structurally similar to the one of interest, was synthesized from 1,4-dichlorobenzene through a series of reactions including nitration, catalytic reduction with hydrazine hydrate, and Bamberger rearrangement, achieving high yields under optimal conditions . Although the exact synthesis of 5-Amino-2,4-dibromophenol;hydrochloride is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated phenolic compounds can be complex, with intramolecular hydrogen bonds playing a significant role. For example, the structure of 5,5'-dibromo-3-diethylaminomethyl-2,2'-biphenol was examined using X-ray diffraction, revealing a zwitterionic state in the crystal due to proton transfer and a system of cooperative intramolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of such compounds with other molecules.

Chemical Reactions Analysis

Phenolic compounds can participate in various chemical reactions, including condensation reactions to form ligands for metal complexes. The study on 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol demonstrated the formation of such ligands and their subsequent coordination with transition metal ions . The reactivity of the phenolic OH groups and the azomethine nitrogen atom is essential for the formation of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenolic compounds are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight, while the amino group can affect the compound's solubility and reactivity. The antioxidant activity of phenolic compounds, as seen in 5-ASA, is attributed to the presence of the amino group, which increases the stability of the phenoxyl radical . These properties are important for the potential applications of such compounds in various fields, including medicine and materials science.

科学研究应用

食品作物中的吸收和代谢

- 研究概述:孙等人(2018 年)的研究调查了 2,4-二溴苯酚 (DBP) 在胡萝卜植物中的吸收和代谢,2,4-二溴苯酚是一种与 5-氨基-2,4-二溴苯酚盐酸盐在结构上相似的化合物。这项研究对于了解农业中此类化合物的环境相互作用和潜在风险至关重要。

- 主要发现:研究表明,DBP 从胡萝卜细胞培养物中被完全去除,转化为各种糖类和氨基酸共轭物,包括葡萄糖共轭物。这个过程由糖基转移酶活性驱动,突出了酶催化在二溴苯酚化合物植物代谢中的作用 (孙等人,2018 年)。

抗氧化性能和自由基清除

- 研究概述:Dinis、Maderia 和 Almeida(1994 年)的一项研究考察了酚类化合物(包括 5-氨基水杨酸酯(在结构上与 5-氨基-2,4-二溴苯酚盐酸盐相关))作为抗氧化剂和自由基清除剂的作用。

- 主要发现:研究表明,5-氨基水杨酸酯表现出有效的自由基清除活性并有效抑制脂质过氧化,表明具有显着的抗氧化特性。这种行为可能是由于苯氧基自由基的稳定性,相对于羟基而言,氨基增强了这种稳定性 (Dinis、Maderia 和 Almeida,1994 年)。

环境归趋和转化

- 研究概述:Xiang 等人(2020 年)重点研究了与 5-氨基-2,4-二溴苯酚盐酸盐相似的 2,4-二溴苯酚 (2,4-DBP) 在氯化过程中的转化,这与了解其环境影响相关。

- 主要发现:他们发现 2,4-DBP 在很宽的 pH 范围内与活性氯有效反应,表明其对环境转化的敏感性。该研究确定了氯化过程中形成的各种产物,提供了对 2,4-DBP 等溴酚的环境归趋的见解 (Xiang 等人,2020 年)。

属性

IUPAC Name |

5-amino-2,4-dibromophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZKPPSRSANJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)

![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)

![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)